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DMTr-FNA-C(Bz)phosphoramidite

Antisense oligonucleotide design siRNA duplex stability Aptamer affinity maturation

Standard antisense gapmers fail to combine nuclease resistance, RNA affinity, and RNase H activity. This 2′-F-ANA phosphoramidite (CAS 326802-62-4) solves that gap. - ΔTm +1.2°C per mod; mismatch discrimination ΔTm -7.2°C - Enables RNase H-mediated target cleavage (unlike 2′-F-RNA or LNA alone) - FANA/DNA chimeras sustain activity ≥4 days in serum, reducing oligo consumption 50-75% Ideal for therapeutic antisense, siRNA, and XNA aptamer projects.

Molecular Formula C45H52N5O8P
Molecular Weight 821.9 g/mol
Cat. No. B12380668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-FNA-C(Bz)phosphoramidite
Molecular FormulaC45H52N5O8P
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52)
InChIKeyKYJJUEVQJPBHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-FNA-C(Bz)phosphoramidite – 2′-F-ANA Cytosine Monomer


DMTr-FNA-C(Bz)phosphoramidite (CAS: 326802-62-4) is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis for the site-specific incorporation of 2′-fluoro-modified cytidine (2′-F-C) residues [1]. This compound features a 5′-O-dimethoxytrityl (DMTr) protecting group and an N⁴-benzoyl (Bz) protected cytosine base, with a 2′-cyanoethyl-protected phosphoramidite moiety at the 3′-position [2]. The resulting 2′-fluoro modification represents a second-generation nucleic acid chemistry that has been incorporated into multiple FDA-approved oligonucleotide therapeutics, including lumasiran and inclisiran, demonstrating its established utility in clinical applications [3].

Building block for solid-phase synthesis of 2′-F-ANA-modified oligonucleotides
Confers reported RNA-binding affinity improvement and mismatch discrimination
Supports RNase H-competent antisense designs without mandatory DNA gap

DMTr-FNA-C(Bz)phosphoramidite: Key Differentiators


The 2′-fluoro modification produces a sugar pucker that is fundamentally distinct from 2′-O-methyl (2′-OMe) and unmodified DNA residues, directly impacting duplex thermodynamics, nuclease susceptibility, and downstream biological activity. The high electronegativity of fluorine forces the ribose ring into a C3′-endo conformation that mimics RNA's A-form geometry, whereas 2′-OMe modifications adopt a less rigid conformational ensemble and DNA residues assume B-form geometry [1]. These conformational differences translate into quantitatively distinct melting temperature (Tm) contributions, with 2′-F residues providing approximately 1.8–2.0°C stabilization per residue compared to 1.3–1.5°C for 2′-OMe when hybridized to RNA targets [2]. Furthermore, fully 2′-F-modified homoduplexes exhibit the highest Tm among all common 2′-modifications, with the order: 2′-F:2′-F > 2′-O-propyl:2′-O-propyl > 2′-OMe:2′-OMe > RNA:RNA > DNA:DNA [3]. Substituting DMTr-FNA-C(Bz)phosphoramidite with a 2′-OMe or DNA cytidine phosphoramidite would alter both the thermodynamic stability and nuclease resistance profile of the final oligonucleotide product in a non-linear, sequence-dependent manner, potentially compromising therapeutic efficacy or research reproducibility.

DNA phosphoramiditeYields oligonucleotides rapidly degraded by nucleases in biological media; unsuitable for long-term gene silencing.
2′-F-RNA phosphoramiditeConfers excellent nuclease resistance but cannot independently support RNase H activity; requires DNA gap in gapmer designs.
LNA phosphoramiditeProvides high thermal stability but may not recruit RNase H; reported hepatotoxicity findings in certain animal models at high modification density may require review.

DMTr-FNA-C(Bz)phosphoramidite: Quantitative Evidence


Superior Antisense Potency vs. DNA and 2′-O-Me-RNA

2′-Fluoro-modified cytidine residues incorporated via DMTr-FNA-C(Bz)phosphoramidite provide a per-residue melting temperature (Tm) increase of approximately 1.8–2.0°C when hybridized to complementary RNA, compared to unmodified DNA oligonucleotides [1][2]. This stabilization exceeds that of 2′-O-methyl (2′-OMe) residues, which provide approximately 1.3–1.5°C per residue, and unmodified RNA residues, which provide approximately 1.0–1.1°C per residue [1][2]. The stabilization effect is additive with increasing 2′-F content and exhibits slight cooperativity [1].

Antisense Potency
Head-to-head
EC50 comparable to siRNA; 20–100× lower than PS-DNA and 2′-O-Me-RNA chimeras
Supports potency endpoint interpretation in antisense assays
Cell culture gene silencing; FANA/DNA altimer and gapmer
Antisense oligonucleotide design siRNA duplex stability Aptamer affinity maturation

Extended Duration of Antisense Activity via Serum Stability

In a systematic comparison of fully modified oligoribonucleotide homoduplexes, the thermal stability order was determined as: 2′-fluoro:2′-fluoro > 2′-O-propyl:2′-O-propyl > 2′-O-methyl:2′-O-methyl > RNA:RNA > DNA:DNA [1]. The 2′-F:2′-F homoduplex exhibited the highest Tm among all tested 2′-modifications, indicating superior self-complementary duplex stability [1].

Activity Duration
Head-to-head
Sustained activity up to 4 days in serum-containing media
Supports extended gene silencing study designs
Unmodified DNA degrades within hours; FANA/DNA chimeras
Aptamer engineering Xeno nucleic acid (XNA) design Self-assembling nucleic acid nanostructures

Unique RNase H Competence vs. 2′-F-RNA and LNA

In a systematic evaluation of 2′-fluoro-modified chimeric antisense oligonucleotides for exon skipping applications, LNA/2′-F chimeric AOs demonstrated higher exonuclease stability than 2′-OMe/2′-F chimeras [1]. All AOs containing 2′-F nucleotides induced efficient exon-23 skipping in mdx mouse myotubes, with LNA/2′-F chimeras achieving better efficiency than AOs without LNA modification [1].

RNase H Competence
Class-level
FANA supports RNase H cleavage; 2′-F-RNA and LNA do not without DNA gap
Enables fully modified RNase H-active ASO architectures
Altimer and gapmer configurations validated
Exon skipping therapy Duchenne muscular dystrophy Splice-switching oligonucleotides

Nuclease Resistance Comparable to 2′-F-RNA

For constructs composed of 2′-fluoro RNA, calculated stability half-lives ranged from 2.2 hours in mouse serum (without 3′ inverted dT cap) to 12 hours in fresh human serum (with 3′ inverted dT cap) [1]. Notably, 2′-fluoro RNA (fYrR) alone was found to be only roughly as stable as unmodified DNA (2′-deoxy) in serum, underscoring the importance of combining 2′-F modifications with terminal capping strategies or full backbone modification [1].

Nuclease Resistance
Cross-study comparable
High serum stability comparable to 2′-F-RNA
Supports stability endpoint context for in vivo studies
Enhanced with phosphorothioate backbone
Aptamer therapeutic development In vivo pharmacokinetics Nuclease resistance optimization

DMTr-FNA-C(Bz)phosphoramidite: Applications


RNase H-Competent Antisense Development

DMTr-FNA-C(Bz)phosphoramidite is optimally deployed in LNA/2′-F chimeric antisense oligonucleotides with phosphorothioate backbones for splice-switching applications. This design leverages the quantified advantage of LNA/2′-F chimeras over 2′-OMe/2′-F chimeras in both exonuclease stability and reduced cytotoxicity, as demonstrated in mdx mouse myotube exon-23 skipping assays [1]. The 2′-F-C residue contributes approximately 1.8–2.0°C per residue to target RNA binding affinity, enabling shorter oligonucleotide designs with maintained potency [2]. This scenario is particularly relevant for Duchenne muscular dystrophy and other splice-modulation therapeutic programs where standard phosphoramidite chemistry compatibility reduces manufacturing complexity relative to PMO-based alternatives [1].

Long-Duration Gene Silencing Studies

For siRNA therapeutic development programs requiring enhanced duplex stability and extended plasma residence time, DMTr-FNA-C(Bz)phosphoramidite enables the synthesis of siRNA with 2′-F-modified pyrimidines. Such siRNA constructs demonstrated greatly increased stability in human plasma compared to unmodified 2′-OH siRNA and were functional in both cell culture and in vivo mouse models [1]. The per-residue Tm enhancement of ~2.0°C for 2′-F residues provides additive thermodynamic stabilization that supports duplex integrity during systemic circulation [2]. This application scenario aligns with the modification patterns employed in FDA-approved siRNA therapeutics such as lumasiran and inclisiran, which incorporate 2′-F modifications to balance potency, stability, and safety [3].

siRNA and Gapmer Designs with High Modification Density

DMTr-FNA-C(Bz)phosphoramidite supports the post-SELEX optimization of aptamer candidates by enabling site-specific incorporation of 2′-F-C residues into critical binding regions. The 2′-F modification enhances target binding affinity beyond what is achievable with 2′-OH RNA aptamers while providing nuclease resistance [1]. Fully modified 2′-F:2′-F homoduplexes exhibit the highest thermal stability among all common 2′-modifications, making this chemistry particularly suitable for aptamers requiring structurally rigid stem regions [2]. However, procurement should account for the finding that 2′-F RNA alone provides only modest serum half-life extension (2.2–12 hours) unless combined with terminal capping or full 2′-OMe modification in non-binding regions [3].

XNA Polymerase Studies and Aptamer Development

DMTr-FNA-C(Bz)phosphoramidite is applicable to the solid-phase synthesis of FANA oligonucleotides, a xeno nucleic acid (XNA) class with demonstrated antisense efficacy and the capacity to fold into functional aptamer and enzyme-like structures [1]. Recent advances have expanded the enzymatic toolkit for FANA manipulation, including T4 PNK phosphorylation, T4 DNA ligase-mediated ligation, and Tgo DNA polymerase-catalyzed PCR amplification of DNA–FANA chimeras [1]. These capabilities enable the enzymatic reconstruction of RNA-cleaving FANA agents and in vitro transcription of RNA from FANA-containing templates, broadening the utility of DMTr-FNA-C(Bz)phosphoramidite beyond traditional oligonucleotide synthesis into XNA evolution and synthetic biology research programs [1].

Application
Selection Property
Validation Focus
Antisense gene silencing studies
RNase H recruitment capability
RNase H cleavage assay; target mRNA knockdown
Extended-duration gene silencing models
Serum stability and sustained activity
Duration-of-activity assay in serum-containing media
High-modification-density siRNA and gapmer constructs
Compatibility with siRNA duplex and gapmer architectures
RNAi activity and potency in gene silencing
XNA polymerase substrate and aptamer selections
Recognition by evolved XNA polymerases
Enzymatic synthesis and reverse transcription efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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